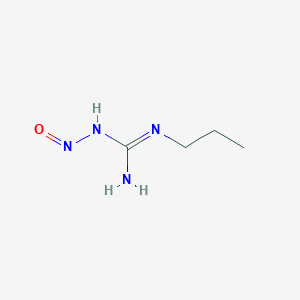
N-Nitroso-N''-propylguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Nitroso-N’-propylguanidine is an organic compound belonging to the class of nitrosamines. Nitrosamines are characterized by the presence of a nitroso group (-N=O) bonded to an amine. These compounds are known for their potential carcinogenic properties and are found in various environmental sources, including food, water, and tobacco products .
準備方法
Synthetic Routes and Reaction Conditions
N-Nitroso-N’-propylguanidine can be synthesized through the nitrosation of secondary amines. One common method involves the reaction of propylamine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid . The reaction typically proceeds under mild conditions and yields the desired nitrosamine compound.
Industrial Production Methods
Industrial production of N-Nitroso-N’-propylguanidine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
化学反応の分析
Types of Reactions
N-Nitroso-N’-propylguanidine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: The nitroso group can be substituted by other nucleophiles under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as thiols and amines can react with the nitroso group
Major Products Formed
Oxidation: Nitropropylguanidine
Reduction: Propylguanidine
Substitution: Various substituted guanidines depending on the nucleophile used
科学的研究の応用
N-Nitroso-N’-propylguanidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitrosation reactions.
Medicine: Studied for its potential therapeutic applications, including its role as an antitumor agent.
Industry: Used in the production of certain pharmaceuticals and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of N-Nitroso-N’-propylguanidine involves its interaction with cellular macromolecules. The nitroso group can undergo metabolic activation, leading to the formation of reactive intermediates that can alkylate DNA and proteins. This alkylation can result in mutations and potentially lead to carcinogenesis . The compound’s effects are mediated through pathways involving cytochrome P450 enzymes and other metabolic enzymes .
類似化合物との比較
N-Nitroso-N’-propylguanidine can be compared with other nitrosamines and nitrosamides:
N-Nitrosodimethylamine (NDMA): Known for its high carcinogenicity and widespread occurrence in the environment.
N-Nitrosodiethylamine (NDEA): Similar in structure and reactivity, also a potent carcinogen.
N-Nitrosoguanidines: A broader class that includes compounds like N-Nitroso-N-methyl-N’-nitroguanidine, which have similar chemical properties but different biological activities.
N-Nitroso-N’-propylguanidine is unique due to its specific alkyl group and the resulting differences in reactivity and biological effects compared to other nitrosamines and nitrosamides .
特性
CAS番号 |
106984-35-4 |
|---|---|
分子式 |
C4H10N4O |
分子量 |
130.15 g/mol |
IUPAC名 |
1-nitroso-2-propylguanidine |
InChI |
InChI=1S/C4H10N4O/c1-2-3-6-4(5)7-8-9/h2-3H2,1H3,(H3,5,6,7,9) |
InChIキー |
ARBYVFXPTALOGK-UHFFFAOYSA-N |
正規SMILES |
CCCN=C(N)NN=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


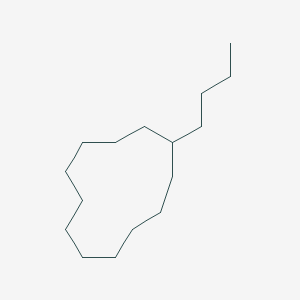

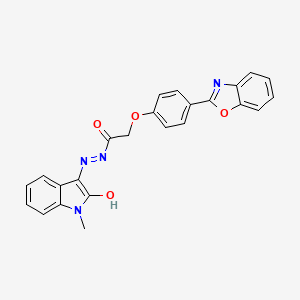
![2,2'-Oxybis[N-(2-methoxyethyl)acetamide]](/img/structure/B14329968.png)
![1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione](/img/structure/B14329977.png)
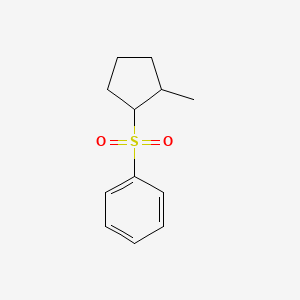
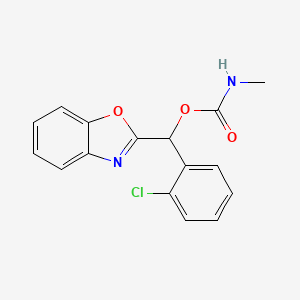
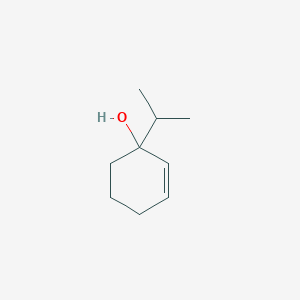
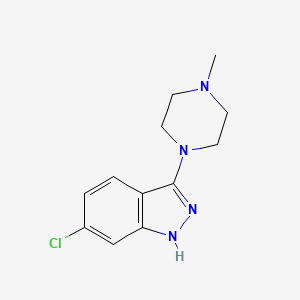
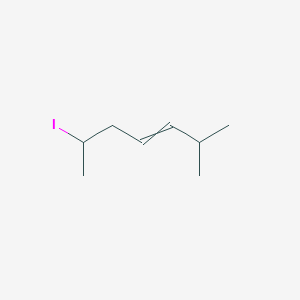
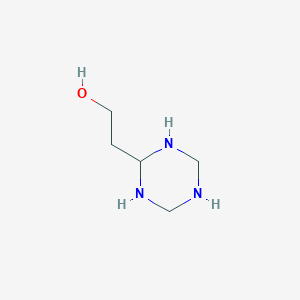
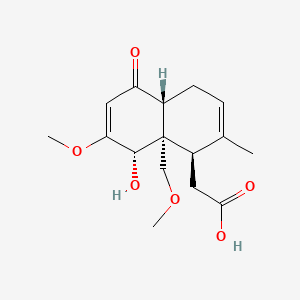
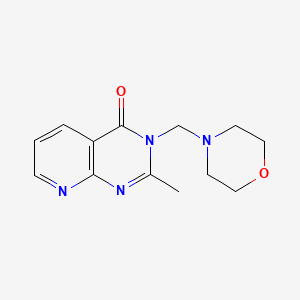
![N-(2-Chloroethyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B14330060.png)
